molecular formula C10H16N2O2 B2805904 rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol CAS No. 2031242-03-0

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol

Cat. No.: B2805904
CAS No.: 2031242-03-0
M. Wt: 196.25
InChI Key: OTTGMNBIBDQJSG-DTWKUNHWSA-N
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Description

rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxan-3-yl]methanol is a chiral heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a 1-methylimidazole group and at the 3-position with a hydroxymethyl (-CH2OH) moiety. The "rac-" designation indicates a racemic mixture of enantiomers, while the (2R,3S) stereodescriptor specifies the relative configuration of the stereocenters .

Key structural attributes include:

  • Oxane ring: Provides conformational rigidity.
  • 1-Methylimidazole: Enhances solubility and participates in hydrogen bonding or π-π interactions.
  • Methanol group: Offers a site for further functionalization (e.g., esterification, phosphorylation).

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGMNBIBDQJSG-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol typically involves the formation of the oxane ring followed by the introduction of the imidazole group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxane ring. The imidazole group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxane ring may also play a role in the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxan-3-yl]methanol with structurally analogous imidazole-containing compounds from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Key Applications/Properties Source
This compound C10H16N2O2* ~196.25 Oxane, 1-methylimidazole, methanol Not reported Potential pharmaceutical intermediate
rac-(2R,3R)-2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde C10H14N2O2 194.23 Oxane, 1-methylimidazole, aldehyde Not reported Precursor for further synthesis
2-(5-Nitro-1H-imidazol-1-yl)-ethanol (Impurity D) C5H7N3O3 157.13 Imidazole, nitro, ethanol Not reported Metabolite/impurity in nitroimidazole antibiotics
rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid HCl C9H12N2O3·HCl 232.66 Oxolane, imidazole, carboxylic acid Slight in DMSO, chloroform Research chemical for structure-activity studies
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol C18H19N3O2 312.36 Benzoimidazole, propanol, aryl ether >98% purity (LCMS) β-blocker analog with reported adrenergic activity

*Inferred based on structural analogy to .

Structural Analysis:

Core Heterocycle :

  • The target compound and its oxane-carbaldehyde analog () share a six-membered oxane ring, whereas the oxolane-carboxylic acid derivative () has a five-membered oxolane ring. Smaller rings (e.g., oxolane) may confer higher conformational strain but improved metabolic stability .
  • Benzoimidazole derivatives () exhibit extended aromatic systems, enhancing binding to hydrophobic protein pockets .

Functional Groups: The methanol group in the target compound contrasts with the aldehyde in , which is more reactive toward nucleophiles (e.g., amines, hydrazines). Carboxylic acid derivatives () offer ionizable groups for salt formation, improving aqueous solubility compared to alcohols or aldehydes .

Stereochemistry :

  • The (2R,3S) configuration in the target compound may influence its binding affinity compared to the (2R,3R) diastereomer in . Such stereochemical differences are critical in enantioselective catalysis or receptor interactions .

Biological Activity

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an imidazole ring and an oxane ring, which are believed to contribute to its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C10H17N3O
  • Molecular Weight : Approximately 197.26 g/mol
  • Structure : The compound contains a chiral center, which may influence its biological activity and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole moiety is known for its role in enzyme binding and modulation, while the oxane ring may facilitate interactions with other biomolecules.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. The imidazole ring's ability to interact with inflammatory mediators suggests that it could modulate pathways involved in inflammation, making it a candidate for further investigation in inflammatory disease models.

Antitumor Potential

The structural components of this compound hint at possible antitumor activity. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis, warranting further exploration of this compound's effects in cancer models.

Case Studies

  • Antimicrobial Study : A study conducted on similar imidazole-containing compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit comparable activity.
  • Inflammation Model : In a murine model of inflammation, compounds with an imidazole structure reduced pro-inflammatory cytokines significantly, indicating potential for rac-[...] as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that structurally analogous compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryModulates inflammatory pathways and reduces cytokine levels
AntitumorInduces apoptosis in cancer cell lines

Q & A

Advanced Research Question

Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with target enzymes (e.g., cytochrome P450). Similar studies for 2-(1H-imidazol-1-yl)ethanol analogs revealed hydrogen bonding with active-site residues .

In Vitro Assays : Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Compare with deuterated analogs to assess metabolic stability enhancements .
Data Interpretation : Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility.

How can isotopic labeling (e.g., deuterium) improve metabolic stability studies of this compound?

Advanced Research Question
Incorporate deuterium at the hydroxymethyl group to slow CYP450-mediated oxidation. Key steps:

Synthesis : Replace H2_2O with D2_2O during reduction (e.g., NaBD4_4 instead of NaBH4_4) .

Metabolic Profiling : Use LC-MS/MS to track deuterated vs. non-deuterated metabolite formation in hepatocyte incubations.
Case Study : Deuteration of rac-1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 increased half-life by 2.3-fold in microsomal assays .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question
Contradictions may stem from:

  • Impurities : Validate compound purity via 1H^1H/13C^13C NMR and HRMS.
  • Stereochemical Variants : Re-evaluate enantiomer separation (e.g., chiral stationary phases) .
  • Assay Conditions : Standardize protocols (e.g., pH, cofactors) using guidelines from enzyme inhibition studies of 2-mercaptoimidazole derivatives .
    Example : Variability in IC50_{50} values for imidazole-based inhibitors was resolved by controlling redox conditions .

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